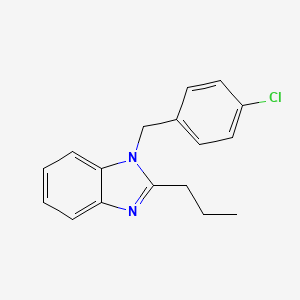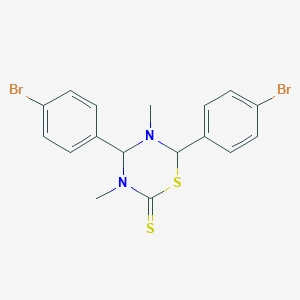![molecular formula C22H23FN2O2 B11049429 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11049429.png)
3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones. This compound features a complex structure with a fluorophenyl group attached to a piperidine ring, which is further connected to a pyrrolidine-2,5-dione core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
-
Formation of the Piperidine Ring: : The initial step often involves the synthesis of the piperidine ring with a fluorophenyl substituent. This can be achieved through the reaction of 4-fluorobenzaldehyde with piperidine under reductive amination conditions.
-
Construction of the Pyrrolidine-2,5-dione Core: : The pyrrolidine-2,5-dione core can be synthesized via a cyclization reaction involving a suitable dione precursor. For instance, a diketone can undergo intramolecular cyclization in the presence of a base to form the pyrrolidine-2,5-dione structure.
-
Coupling Reactions: : The final step involves coupling the piperidine derivative with the pyrrolidine-2,5-dione core. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the pyrrolidine-2,5-dione ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to hydroxyl groups.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Hydroxyl derivatives of the pyrrolidine-2,5-dione core.
Substitution: Halogenated or sulfonated aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its interaction with central nervous system receptors.
-
Biological Research: : It is used in studies investigating the modulation of neurotransmitter systems, which can provide insights into the treatment of psychiatric and neurodegenerative diseases.
-
Industrial Applications: : The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The fluorophenyl and piperidine moieties allow it to bind to neurotransmitter receptors, modulating their activity. This can affect various signaling pathways, leading to changes in neuronal communication and potentially therapeutic effects in conditions like depression or anxiety.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-[4-(4-Chlorphenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidin-2,5-dion: Ähnliche Struktur, jedoch mit einem Chlor-Substituenten anstelle von Fluor.
3-[4-(4-Methoxyphenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidin-2,5-dion: Enthält eine Methoxygruppe anstelle von Fluor.
Einzigartigkeit
Das Vorhandensein des Fluoratoms in 3-[4-(4-Fluorphenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidin-2,5-dion erhöht seine Lipophilie und metabolische Stabilität im Vergleich zu seinen Analoga mit verschiedenen Substituenten. Dies kann zu verbesserten pharmakokinetischen Eigenschaften führen, was es zu einem vielversprechenderen Kandidaten für die Medikamentenentwicklung macht.
Eigenschaften
Molekularformel |
C22H23FN2O2 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-[4-(4-fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23FN2O2/c1-15-2-8-19(9-3-15)25-21(26)14-20(22(25)27)24-12-10-17(11-13-24)16-4-6-18(23)7-5-16/h2-9,17,20H,10-14H2,1H3 |
InChI-Schlüssel |
STKJTSORPRNGOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049353.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11049356.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11049360.png)
![2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11049363.png)
![2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide](/img/structure/B11049369.png)

![2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049387.png)
![4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11049398.png)
![Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate](/img/structure/B11049401.png)
![1H-Pyrrole-2-carboximidamide, N'-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl-](/img/structure/B11049405.png)

![7-(3-Hydroxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11049411.png)
![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049412.png)
![N-({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}oxy)butanimidoyl chloride](/img/structure/B11049414.png)
